1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents:
Attachment of the Chloropropyl Group: The chloropropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the chloropropyl moiety.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloropropyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical reactions.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene: This compound has a similar structure but with a trifluoromethoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene: The presence of a difluoromethoxy group introduces different electronic and steric effects, affecting the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClF3OS |
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Molecular Weight |
298.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI Key |
AEBXLXXVKGBEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCCl)SC(F)(F)F |
Origin of Product |
United States |
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